

Application Notes and Protocols for Chlormequat Residue Detection in Crops

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Compound of Interest

Compound Name: Chlormequat

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This document provides detailed application notes and protocols for the analytical determination of **chlormequat** residues in various crop matrices. The methodologies outlined are based on modern analytical techniques to ensure high sensitivity, selectivity, and accuracy, catering to the stringent requirements of food safety and regulatory compliance.

Introduction

Chlormequat is a quaternary ammonium salt widely used as a plant growth regulator to shorten and strengthen the stems of cereal crops, preventing lodging and improving yield.^{[1][2]} It is also utilized on some fruit and vegetable crops to enhance flowering and fruit set.^{[1][2]} Due to potential human health concerns, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for **chlormequat** in various food commodities.^{[1][3]} Accurate and sensitive analytical methods are therefore crucial for monitoring **chlormequat** residues in crops to ensure consumer safety and compliance with international trade standards.

This document details two primary analytical approaches for **chlormequat** residue analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). A generic workflow for the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, a widely adopted and efficient extraction technique, is also presented.^[4]

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most prevalent and preferred technique for the analysis of polar and ionic compounds like **chlormequat** due to its high sensitivity, specificity, and minimal sample derivatization requirements.[\[1\]](#)[\[2\]](#)[\[5\]](#)

2.1.1. Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for **chlormequat** detection in different crop matrices.

Crop Matrix	Extraction Method	LC Column	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Cereals (Buckwheat flour)	QuPPE	BEH Amide	-	<0.005	94 - 102	< 4	[3]
Various Foods	Methanol /Water	MonoChrom MS	-	-	63.9 - 93.4	-	[6]
Cereals (Wheat)	Single Solvent	-	-	<0.01	-	-	[7]
Fruits (Pears, Grapes)	SPE	C8	0.03	0.08	-	8-13	[8][9]
Maize, Soybean	Acetic Acid, SPE	IC	-	-	74.7 - 109.5	2.7 - 11.0	[5]
Peach, Apricot	Methanol /Water, SPE	-	-	0.01	-	-	[2]
Tomato	Methanol /Water	HILIC	-	0.002	78.5 - 104.0	9.5 - 13.2	[10]

2.1.2. Experimental Protocol: LC-MS/MS Analysis of **Chlormequat** in Cereals

This protocol is a generalized procedure based on common practices reported in the literature. [\[1\]\[3\]\[7\]](#)

Sample Preparation (QuPPE Method)

- **Homogenization:** Homogenize a representative sample of the cereal grain. For dry samples like flour, use as is. For whole grains, cryogenic milling is recommended.[\[6\]](#)
- **Extraction:**

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acidified methanol (e.g., with 1% formic acid).
- Add an appropriate amount of an isotopically labeled internal standard (e.g., d4-**chlormequat**) to compensate for matrix effects and procedural losses.[6]
- Shake vigorously for 1 minute.
- Centrifugation: Centrifuge the sample at ≥ 3500 g for 5-10 minutes.
- Filtration: Filter the supernatant through a 0.22 μ m syringe filter prior to injection.

LC-MS/MS Conditions

- LC System: Agilent 1260 UHPLC or equivalent.[7]
- Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.[7]
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar **chlormequat** molecule. A common choice is a BEH Amide column.[3]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate with formic acid) is typically used.[11]
- Flow Rate: 0.2 - 0.5 mL/min.
- Injection Volume: 5 - 20 μ L.[11]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Monitor at least two transitions for **chlormequat** for confirmation and quantification (e.g., m/z 122 \rightarrow 58 and 122 \rightarrow 60). The internal standard (d4-**chlormequat**) would have a precursor ion of m/z 126.[12]

Data Analysis

- Quantify **chlormequat** using a matrix-matched calibration curve prepared in a blank extract of the same crop type to account for matrix effects.[13]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While less common due to the non-volatile nature of **chlormequat**, GC-MS/MS can be used after a derivatization step. However, modern methods often employ direct analysis. The QuEChERS sample preparation method is well-suited for GC-MS/MS analysis.

2.2.1. Quantitative Data Summary

The following table presents performance data for a GC-MS/MS method for **chlormequat** detection.

Crop Matrix	Extraction Method	GC Column	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Grains and Oils	QuEChE	-	0.004 -	0.01 -	73.6 -	2.34 -	[13]
	RS		0.009	0.03	99.1	7.78	

2.2.2. Experimental Protocol: GC-MS/MS Analysis of **Chlormequat** in Grains

This protocol is based on the QuEChERS methodology.[\[4\]](#)[\[13\]](#)

Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative sample of the grain.
- Extraction:
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile and an internal standard.
 - Shake vigorously for 1 minute.
 - Add QuEChERS extraction salts (e.g., anhydrous magnesium sulfate and sodium chloride).

- Shake vigorously for 1 minute.
- Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents (e.g., PSA and C18) and anhydrous magnesium sulfate.^[13]
 - Shake for 30 seconds to 1 minute.
- Centrifugation: Centrifuge at high speed for 5 minutes.
- Final Extract: The supernatant is ready for GC-MS/MS analysis.

GC-MS/MS Conditions

- GC System: A modern gas chromatograph with a programmable temperature injector.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms).
- Injector: Pulsed splitless injection is often used.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to ensure proper separation.
- Ionization Mode: Electron Ionization (EI).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for **chlormequat**.

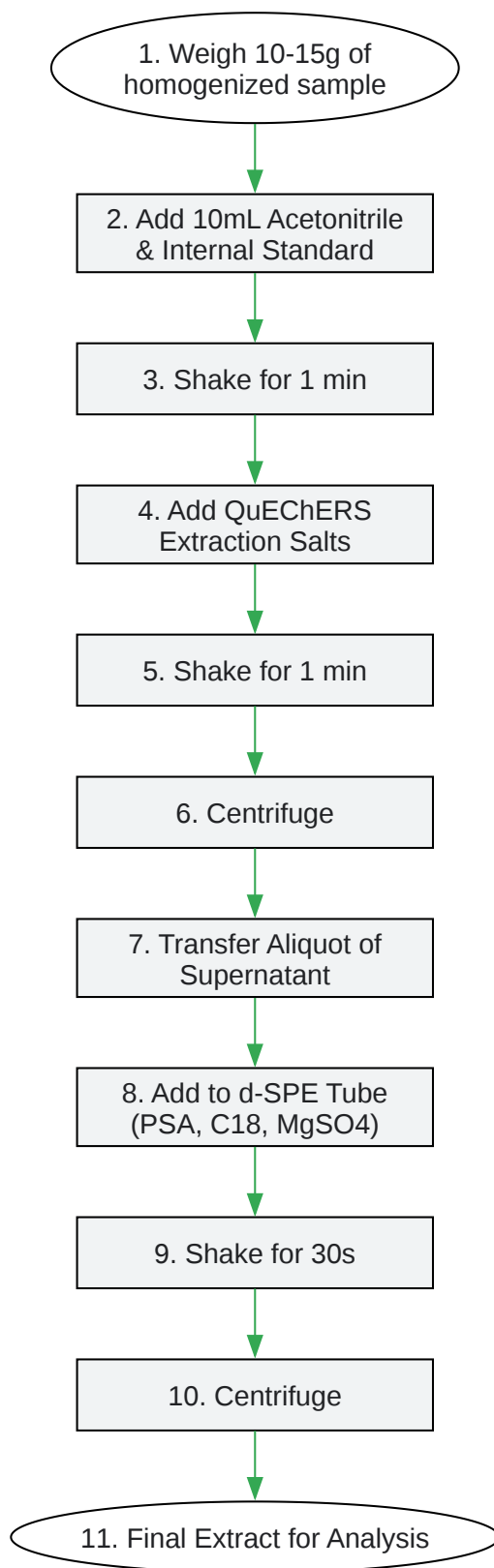
Visualized Workflows

The following diagrams illustrate the experimental workflows for **chlormequat** residue analysis.



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Caption: General workflow for **chlormequat** residue analysis in crops.



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Caption: Detailed workflow of the QuEChERS sample preparation method.

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